

Unveiling the Spectroscopic Signature of Coccinilactone B: A Technical Guide

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Compound of Interest		
Compound Name:	Coccinilactone B	
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[City, State] – [Date] – A comprehensive technical guide detailing the spectral data of **Coccinilactone B**, a lanostane-type triterpenoid, has been compiled for researchers, scientists, and professionals in drug development. This guide provides an in-depth look at the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, crucial for the identification and characterization of this natural product.

Coccinilactone B was isolated from the roots of Kadsura coccinea. Its structure was elucidated through extensive spectroscopic analysis, including 2D-NMR experiments and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS). This guide presents the detailed spectral data in a structured format to facilitate its use in research and development.

Mass Spectrometry Data

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) analysis of **Coccinilactone B** provided a key indicator of its molecular formula.

lon	Calculated m/z	Found m/z	Molecular Formula
[M + Na]+	523.2981	523.2985	C29H44O7Na



Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The ¹H and ¹³C NMR spectra for **Coccinilactone B** were recorded in CDCl₃. The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

¹H-NMR Spectral Data (CDCl₃)



Position	δ (ррт)	Multiplicity	J (Hz)
1α	1.65	m	
1β	2.10	m	
2α	1.80	m	
2β	2.25	m	
5	2.85	dd	12.0, 6.0
6α	2.15	m	
6β	2.35	m	
7	4.60	t	8.0
9	2.50	m	
11α	1.95	m	
11β	2.05	m	
12	4.85	d	9.5
15α	1.75	m	
15β	1.85	m	
16α	1.90	m	
16β	2.00	m	
17	2.60	m	
20	2.40	m	
21	1.05	d	7.0
22	2.70	m	
23	2.55	m	_
24	5.10	t	7.0
26	1.70	S	
			_



27	1.65	S
28	1.25	S
29	1.15	S
30	1.10	S

13C-NMR Spectral Data (CDCl3)

Position	δ (ppm)	Position	δ (ppm)
1	35.5	16	28.0
2	27.5	17	50.5
3	218.0	18	16.0
4	47.5	19	19.0
5	52.0	20	36.5
6	22.5	21	18.5
7	78.0	22	34.0
8	42.0	23	25.5
9	50.0	24	124.0
10	37.0	25	131.5
11	21.0	26	25.8
12	72.0	27	17.8
13	45.0	28	28.0
14	49.5	29	21.5
15	32.5	30	24.5

Experimental Protocols



Isolation of **Coccinilactone B**: The roots of Kadsura coccinea were extracted with 95% ethanol. The resulting extract was then partitioned between water and ethyl acetate. The ethyl acetate fraction was subjected to repeated column chromatography over silica gel, followed by preparative High-Performance Liquid Chromatography (HPLC) to yield pure **Coccinilactone B**.

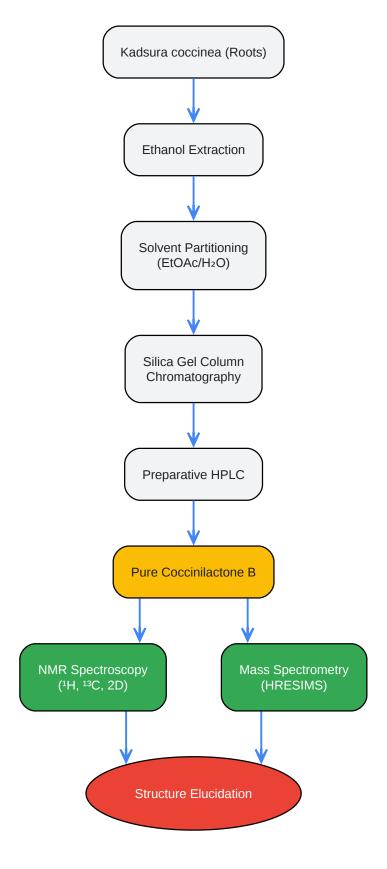
Spectroscopic Analysis:

- NMR spectra were recorded on a Bruker AV-400 spectrometer. ¹H-NMR spectra were recorded at 400 MHz and ¹³C-NMR spectra were recorded at 100 MHz in CDCl₃ with Tetramethylsilane (TMS) as the internal standard.
- HRESIMS was performed on an Agilent 6520 Q-TOF mass spectrometer using electrospray ionization in the positive ion mode.

Logical Workflow for Compound Characterization

The process of isolating and identifying **Coccinilactone B** follows a standard workflow in natural product chemistry. This can be visualized as a logical progression from the raw plant material to the final elucidated structure.





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Figure 1: Workflow for the isolation and structural elucidation of Coccinilactone B.







This technical guide provides foundational data that can aid in the synthesis, biological evaluation, and further development of **Coccinilactone B** and related compounds. The detailed spectroscopic information is essential for quality control and for understanding the structure-activity relationships of this class of triterpenoids.

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